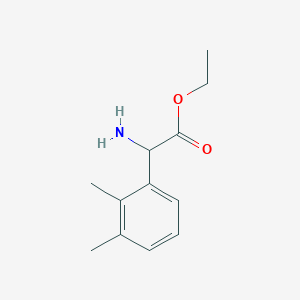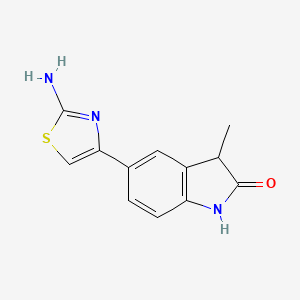
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogenated compounds, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The pyrazole ring may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)pentanoic acid
Uniqueness
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and carboxylic acid functional groups. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1 |
Clé InChI |
ZETOVOLYLCXLND-ZETCQYMHSA-N |
SMILES isomérique |
CC1=NN(C=C1[C@H](CC(=O)O)N)C |
SMILES canonique |
CC1=NN(C=C1C(CC(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15273221.png)
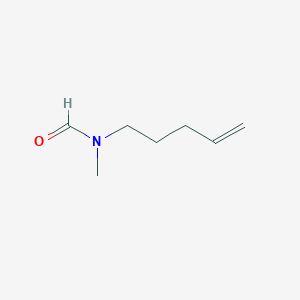
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

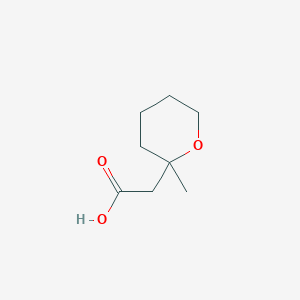
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
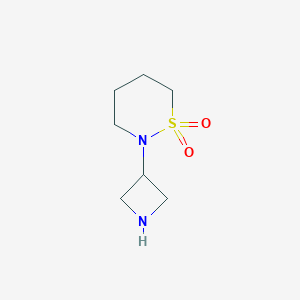
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)

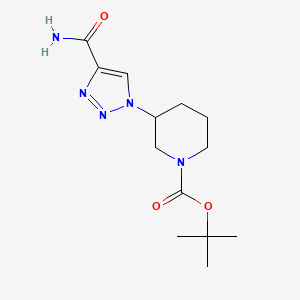
![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)

